molecular formula C36H46N2Si B12594519 Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- CAS No. 587023-11-8

Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-

Cat. No.: B12594519
CAS No.: 587023-11-8
M. Wt: 534.8 g/mol
InChI Key: KUZUCRSSMMVCSH-UHFFFAOYSA-N
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Description

Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of silanediamine groups and bulky phenyl substituents, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- typically involves the reaction of silane precursors with amines under controlled conditions. One common method includes the use of chlorosilanes and secondary amines, which react to form the desired silanediamine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include siloxanes, substituted silanes, and various phenyl derivatives .

Mechanism of Action

The mechanism by which Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- exerts its effects involves the interaction of its silanediamine groups with various molecular targets. These interactions can lead to the formation of stable complexes and the modulation of chemical reactivity. The bulky phenyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Uniqueness: Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- is unique due to its combination of silanediamine groups and bulky phenyl substituents, which provide enhanced stability and reactivity compared to other similar compounds. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

Properties

CAS No.

587023-11-8

Molecular Formula

C36H46N2Si

Molecular Weight

534.8 g/mol

IUPAC Name

N-[[2,6-di(propan-2-yl)anilino]-diphenylsilyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C36H46N2Si/c1-25(2)31-21-15-22-32(26(3)4)35(31)37-39(29-17-11-9-12-18-29,30-19-13-10-14-20-30)38-36-33(27(5)6)23-16-24-34(36)28(7)8/h9-28,37-38H,1-8H3

InChI Key

KUZUCRSSMMVCSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=CC=C4C(C)C)C(C)C

Origin of Product

United States

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